SQ 32602

Description

Properties

CAS No. |

125399-14-6 |

|---|---|

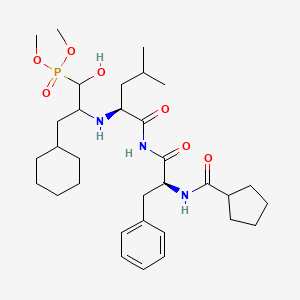

Molecular Formula |

C32H52N3O7P |

Molecular Weight |

621.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide |

InChI |

InChI=1S/C32H52N3O7P/c1-22(2)19-26(33-28(21-24-15-9-6-10-16-24)32(39)43(40,41-3)42-4)30(37)35-31(38)27(20-23-13-7-5-8-14-23)34-29(36)25-17-11-12-18-25/h5,7-8,13-14,22,24-28,32-33,39H,6,9-12,15-21H2,1-4H3,(H,34,36)(H,35,37,38)/t26-,27-,28?,32?/m0/s1 |

InChI Key |

RHDIRUWZDFQKEV-WSBFXQKSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2CCCC2)NC(CC3CCCCC3)C(O)P(=O)(OC)OC |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCC2)NC(CC3CCCCC3)C(O)P(=O)(OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SQ 32602; SQ-32602; SQ32602; SQ 32,602; SQ-32,602; SQ32,602; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to SQ 32602, a Putative Thromboxane A2 Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth analysis of the probable mechanism of action of SQ 32602, a compound belonging to a series of potent thromboxane A2 (TXA2) receptor antagonists. Due to the limited publicly available data for this compound, this document leverages extensive research on its close structural analogs, including SQ 29,548, SQ 33,261, and SQ 33,552, to elucidate its core pharmacological functions. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, hematology, and cardiovascular medicine.

Executive Summary

This compound is hypothesized to function as a selective and competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T prostanoid (TP) receptor. By blocking this receptor, this compound is expected to inhibit the physiological and pathophysiological effects of TXA2, a potent mediator of platelet aggregation and smooth muscle contraction.[1][2][3] This antagonism would translate into antithrombotic and vasodilatory effects, making it a potential therapeutic agent for a range of cardiovascular and respiratory disorders.[2][3]

Core Mechanism of Action: Competitive Antagonism of the TXA2 Receptor

The primary mechanism of action of this compound and its analogs is the competitive blockade of the TXA2 receptor.[1] Thromboxane A2, an eicosanoid derived from arachidonic acid, exerts its effects by binding to specific G-protein coupled receptors on the surface of platelets and smooth muscle cells.[2][4] This binding initiates a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction and bronchoconstriction.[3][5]

This compound, by acting as a competitive antagonist, is presumed to bind to the TXA2 receptor without activating it. This occupation of the receptor site prevents the binding of the endogenous agonist, TXA2, thereby inhibiting its downstream effects. The "SQ" series of compounds, including the well-characterized SQ 29,548, have been instrumental in defining the pharmacology of TXA2 receptor antagonists.[6]

Signaling Pathway of TXA2 and the Point of Intervention by this compound

Quantitative Analysis of Thromboxane A2 Receptor Antagonism

| Compound | Assay | Agonist | Tissue/Preparation | Potency (IC50/KB) | Reference |

| SQ 33,261 | Platelet Aggregation | U-46,619 (10 µM) | Human Platelet-Rich Plasma | 200 nM (IC50) | [7] |

| Aortic Strip Contraction | U-46,619 | Rat Aorta | 1.2 nM (KB) | [7] | |

| Tracheal Strip Contraction | U-46,619 | Guinea Pig Trachea | 1.9 nM (KB) | [7] | |

| SQ 33,552 | Platelet Aggregation | U-46,619 (10 µM) | Human Platelet-Rich Plasma | 70 nM (IC50) | [7] |

| Aortic Strip Contraction | U-46,619 | Rat Aorta | 0.1 nM (KB) | [7] | |

| Tracheal Strip Contraction | U-46,619 | Guinea Pig Trachea | 0.4 nM (KB) | [7] |

-

IC50: The half maximal inhibitory concentration.

-

KB: The equilibrium dissociation constant of a competitive antagonist.

-

U-46,619: A stable synthetic analog of the prostaglandin endoperoxide PGH2, which acts as a TXA2 receptor agonist.

Key Experimental Protocols

The characterization of this compound's mechanism of action would rely on established experimental protocols similar to those used for its analogs.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a TXA2 receptor agonist.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is drawn from healthy human volunteers and anticoagulated. PRP is obtained by centrifugation at a low speed.

-

Platelet Aggregation Measurement: Platelet aggregation is monitored using a turbidimetric aggregometer. An increase in light transmission through the PRP sample corresponds to an increase in platelet aggregation.

-

Experimental Procedure:

-

PRP is pre-incubated with varying concentrations of this compound or a vehicle control.

-

A TXA2 receptor agonist, such as U-46,619 or arachidonic acid, is added to induce platelet aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal aggregation response induced by the agonist.

Isolated Smooth Muscle Contraction Assay

Objective: To assess the antagonistic effect of this compound on TXA2-mediated smooth muscle contraction.

Methodology:

-

Tissue Preparation: Tissues such as rat aortic rings or guinea pig tracheal strips are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Isometric Tension Recording: The tissues are connected to an isometric force transducer to record changes in muscle tension.

-

Experimental Procedure:

-

A cumulative concentration-response curve to a TXA2 agonist (e.g., U-46,619) is established to determine the baseline contractile response.

-

The tissues are then incubated with various concentrations of this compound.

-

A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value, which provides a measure of the affinity of the competitive antagonist for the receptor. The KB value can also be calculated from the rightward shift of the agonist concentration-response curve.

Experimental Workflow Diagram

Conclusion

Based on the extensive evidence from its structural analogs, this compound is projected to be a potent and selective competitive antagonist of the thromboxane A2 receptor. Its mechanism of action involves the direct blockade of this receptor, leading to the inhibition of platelet aggregation and smooth muscle contraction. The quantitative data from related compounds suggest that this compound would exhibit high affinity and potency. Further in-depth studies directly on this compound are warranted to confirm these inferred properties and to fully elucidate its therapeutic potential.

References

- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 5. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of potent, long-acting thromboxane receptor antagonists, SQ 33,261 and SQ 33,552 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling SQ 32602: A Technical Guide to the Discovery and Synthesis of a Novel Quinoxaline Antimicrobial Agent

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, chemical synthesis, and biological evaluation of SQ 32602, a potent antimicrobial agent. Identified as 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS No. 32602-11-2), this molecule belongs to the quinoxaline class of compounds, which are known for their broad-spectrum biological activities. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.

Discovery and Identification

This compound, referred to in the primary literature as compound 1i , was synthesized and evaluated as part of a broader study on 2,3-bis(bromomethyl)quinoxaline derivatives. The research, conducted by Ishikawa et al., aimed to explore the impact of various substituents on the antimicrobial properties of the quinoxaline scaffold. The core structure, 2,3-bis(bromomethyl)quinoxaline, was identified as the key pharmacophore responsible for the observed antibacterial and antifungal activities.

Chemical Synthesis

The synthesis of this compound and its analogs follows a general two-step procedure, starting from the corresponding o-phenylenediamine derivatives. The key intermediate, a substituted 2,3-dimethylquinoxaline, is first prepared, followed by a radical bromination of the methyl groups.

General Synthesis Workflow

Caption: General synthetic workflow for 2,3-bis(bromomethyl)quinoxaline derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2,3-Dimethylquinoxaline Derivatives:

A solution of the appropriately substituted o-phenylenediamine (1.0 eq.) and diacetyl (1.1 eq.) in a mixture of ethanol and water is refluxed for a specified period. Upon cooling, the product often precipitates and can be collected by filtration, followed by washing and drying.

General Procedure for the Synthesis of 2,3-bis(bromomethyl)quinoxaline Derivatives (including this compound):

To a solution of the 2,3-dimethylquinoxaline derivative (1.0 eq.) in carbon tetrachloride, N-bromosuccinimide (NBS) (2.2 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The synthesized compounds were characterized by their melting points, and their structures were confirmed using various spectroscopic techniques. Below is a summary of the data for a selection of the synthesized derivatives.

| Compound | R1 | R2 | Yield (%) | Melting Point (°C) |

| 1a | CH3 | CH3 | 70 | 147 (decomp.) |

| 1b | CN | H | 93 | 157-159 |

| 1c | F | H | - | - |

| 1g | CF3 | H | - | - |

| 1i (this compound) | COOH | H | - | - |

| 1j | CO2Me | H | - | - |

| 1k | CO2Et | H | - | - |

Spectroscopic Data for 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline (1a):

-

¹H NMR (400 MHz, CDCl₃) δ: 2.50 (6H, s), 4.90 (4H, s), 7.81 (2H, s).[1]

-

¹³C NMR (126 MHz, CDCl₃) δ: 20.6 (CH₃), 30.9 (CH₂), 128.1 (CH), 140.7 (C), 141.9 (C), 149.9 (C).[1]

-

IR (KBr, cm⁻¹): 3022, 2970, 2922, 1361, 861, 534.[1]

-

Anal. Calcd for C₁₂H₁₂N₂Br₂: C, 41.89; H, 3.52; N, 8.14. Found: C, 41.66; H, 3.59; N, 7.94.[1]

Spectroscopic Data for 2,3-Bis(bromomethyl)-6-cyanoquinoxaline (1b):

-

¹H NMR (400 MHz, CDCl₃) δ: 4.91 (2H, s), 4.93 (2H, s), 7.95 (1H, dd, J = 1.7 and 8.8 Hz), 8.18 (1H, d, J = 8.8 Hz), 8.45 (1H, d, J = 1.7 Hz).[1]

-

¹³C NMR (126 MHz, CDCl₃) δ: 29.8 (CH₂), 29.9 (CH₂), 114.4 (C), 117.7 (CN), 130.8 (CH), 131.7 (CH), 135.0 (CH), 140.7 (C), 142.9 (C), 153.2 (C), 153.9 (C).[1]

-

IR (KBr, cm⁻¹): 3022, 2976, 2228, 1359, 912, 805, 509.[1]

-

Anal. Calcd for C₁₁H₇N₃Br₂: C, 38.74; H, 2.07; N, 12.32. Found: C, 38.79; H, 2.10; N, 12.21.[1]

Biological Activity

The antimicrobial activity of the synthesized 2,3-bis(bromomethyl)quinoxaline derivatives was evaluated against a panel of bacteria and fungi using the dilution method to determine the Minimum Inhibitory Concentration (MIC).

Antibacterial Activity

Nine of the twelve synthesized compounds demonstrated antibacterial activity (MIC ≤ 100 µg/mL).[2] The derivative 1g , which has a trifluoromethyl group at the 6-position, showed the highest activity against Gram-positive bacteria, with a MIC of 12.5 µg/mL.[2] Only the ethyl ester derivative, 1k , showed activity against Gram-negative bacteria.[2] The halogen-substituted compounds (1c , 1d , and 1e ) exhibited similar activities.[2]

Table of Antibacterial Activity (MIC in µg/mL):

| Compound | Gram-positive | Gram-negative |

| B. subtilis | S. aureus | |

| 1g | 12.5 | 12.5 |

| 1c, 1d, 1e | 25-50 | 25-50 |

| 1k | - | - |

A hyphen indicates that the specific data was not available in the provided search results.

Antifungal Activity

Eight of the derivatives showed antifungal activity (MIC ≤ 100 µg/mL).[2] The compound with a fluoro-group at the 6-position, 1c , displayed the broadest spectrum of antifungal activity.[2] The carboxylic acid derivative, 1i (this compound), did not exhibit any antifungal activity.[2]

Table of Antifungal Activity (MIC in µg/mL):

| Compound | A. niger | P. citrinum | C. cladosporiodes | A. pullelans | S. cerevisiae |

| 1c | - | - | - | - | - |

| 1i (this compound) | >100 | >100 | >100 | >100 | >100 |

A hyphen indicates that the specific data was not available in the provided search results.

Antimicrobial Assay Protocol

The Minimum Inhibitory Concentration (MIC) was determined by the dilution method. A stock solution of each compound is prepared, and serial dilutions are made in a suitable growth medium. A standardized suspension of the test microorganism is added to each dilution. The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, the broader class of quinoxaline antibiotics is known to exert its antimicrobial effects through DNA damage. Quinoxaline 1,4-di-N-oxides, a related class of compounds, are believed to be bioreductively activated under hypoxic conditions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, ultimately leading to cell death. Some quinoxaline antibiotics have also been shown to interact with DNA through bifunctional intercalation.

Proposed Mechanism of Action for Quinoxaline Antibiotics

Caption: Proposed mechanism of action for quinoxaline-based antimicrobial agents.

Conclusion

This compound, or 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, is a member of a promising class of antimicrobial compounds. While it did not show significant antifungal activity, its analogs have demonstrated potent activity, particularly against Gram-positive bacteria. The synthetic route is straightforward, allowing for the generation of a diverse library of derivatives for further structure-activity relationship studies. Future research should focus on optimizing the quinoxaline scaffold to enhance activity against Gram-negative bacteria and to elucidate the precise mechanism of action.

References

The Pivotal Role of Cathepsin E in Physiological Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin E (CTSE) is an intracellular aspartic protease primarily known for its role in protein degradation and antigen processing. However, emerging evidence has revealed its multifaceted involvement in a wide array of physiological and pathological processes, extending beyond its canonical functions. This technical guide provides a comprehensive overview of the current understanding of cathepsin E, with a focus on its enzymatic properties, tissue distribution, and its roles in immunology, neurobiology, oncology, and cardiovascular health. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this intriguing enzyme.

Introduction to Cathepsin E

Cathepsin E is a non-lysosomal aspartic protease belonging to the peptidase A1 family.[1] In humans, it is encoded by the CTSE gene.[1] Unlike its close homolog, cathepsin D, which is ubiquitously expressed and primarily localized in lysosomes, cathepsin E has a more restricted tissue distribution and is found in various intracellular compartments, including endosomes and the endoplasmic reticulum.[1][2] It functions as a homodimer and is involved in the processing of both endogenous and exogenous proteins.[1]

Enzymatic Properties and Substrate Specificity

Cathepsin E exhibits optimal enzymatic activity in acidic environments, a characteristic feature of aspartic proteases. Its substrate specificity is a critical determinant of its biological functions.

Kinetic Parameters

The enzymatic efficiency of cathepsin E varies depending on the substrate. The Michaelis constant (Km) is an indicator of the affinity of the enzyme for its substrate, while the catalytic constant (kcat) represents the turnover number. The catalytic efficiency is given by the kcat/Km ratio.[3][4]

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | pH Optimum | Source |

| Big Endothelin-1 | 0.56 | 0.49 | 0.88 | 4.0-4.5 | [5] |

| Big Endothelin-2 | 0.71 | 0.44 | 0.62 | 4.0-4.5 | [5] |

| Big Endothelin-3 | 0.48 | 0.09 | 0.19 | 3.5 | [5] |

| MOCAc-GSP-AFLA-K(Dnp)-DR-NH₂ | - | - | 8-11 | - | [6] |

| Mca-AGFSL-PAK(Dnp)-DR-CONH₂ | 5.9 | 98.5 | 16.7 | 4.0 | [7] |

Substrate Specificity

Studies have shown that cathepsin E preferentially cleaves peptide bonds between hydrophobic amino acid residues.[8] Specifically, the positions flanking the scissile bond (P1 and P1') are almost exclusively occupied by hydrophobic amino acids with either aliphatic or aromatic side chains. However, valine and isoleucine are generally not favored at the P1 position. The S2 and S2' subsites of the enzyme can accommodate hydrophilic amino acids.[8]

Tissue and Subcellular Distribution

The expression of cathepsin E is tissue- and cell-type specific, which is a key factor in its diverse physiological roles.

Quantitative mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for understanding the transcript-level expression of genes across various human tissues. The following table summarizes the median Transcripts Per Million (TPM) for the CTSE gene in a selection of human tissues.

| Tissue | Median TPM |

| Stomach | 240.3 |

| Spleen | 105.8 |

| Esophagus - Mucosa | 95.7 |

| Lung | 43.5 |

| Small Intestine - Terminal Ileum | 37.9 |

| Colon - Transverse | 25.1 |

| Whole Blood | 15.4 |

| Adrenal Gland | 11.9 |

| Prostate | 8.7 |

| Ovary | 7.6 |

| Uterus | 6.5 |

| Testis | 5.9 |

| Pancreas | 5.2 |

| Kidney - Cortex | 4.8 |

| Liver | 3.1 |

| Heart - Atrial Appendage | 2.9 |

| Brain - Cortex | 0.8 |

| Skeletal Muscle | 0.5 |

| Adipose - Subcutaneous | 0.4 |

Data sourced from the GTEx Portal on 2025-11-20.[9][10][11]

Subcellular Localization

Cathepsin E is predominantly an intracellular protease. It is found in the endosomal compartments of antigen-presenting cells like dendritic cells, microglia, and macrophages.[2] In gastric and erythroid cells, it has also been localized to the plasma membrane.[2] This non-lysosomal localization distinguishes it from many other cathepsins and is critical for its specific functions.

Physiological Roles of Cathepsin E

Immunology: Antigen Processing and Presentation

Cathepsin E plays a crucial role in the processing of exogenous antigens for presentation by MHC class II molecules to CD4+ T helper cells.[12] In antigen-presenting cells (APCs), cathepsin E in the endosomes cleaves protein antigens into smaller peptides that can be loaded onto MHC class II molecules.

Caption: Cathepsin E in endosomes of dendritic cells degrades exogenous antigens into peptides for MHC class II presentation.

Neurobiology: Role in Neuroinflammation and Alzheimer's Disease

In the central nervous system, cathepsin E expression is low under normal conditions but is significantly upregulated in activated microglia during neuroinflammation.[13] Studies in mouse models of Alzheimer's disease have shown that cathepsin E contributes to the production of amyloid-β (Aβ) peptides and neuroinflammation.[13][14]

Ablation of the cathepsin E gene in an Alzheimer's disease mouse model resulted in a significant reduction in Aβ accumulation and cognitive improvements.[13] Specifically, a 67% reduction in both Aβ40 and Aβ42 levels in the brain has been reported in a similar model with cathepsin B knockout, highlighting the potential of targeting cathepsins in this disease.[15]

Caption: Cathepsin E in activated microglia cleaves TRAIL, leading to NF-κB activation and neuroinflammation.

Oncology: A Dual Role in Cancer Progression

The role of cathepsin E in cancer is complex and appears to be context-dependent. In some cancers, such as prostate cancer, cathepsin E has been shown to have anti-tumor effects.[5] It can cleave the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) from the surface of tumor cells, leading to the generation of soluble TRAIL which can induce apoptosis.[5] In vivo studies have demonstrated that administration of cathepsin E can inhibit tumor growth. For example, in a mouse model of prostate cancer, daily administration of cathepsin E (2.5 nmol/L/kg) markedly inhibited tumor growth.[10] In contrast, in other cancers like pancreatic and esophageal adenocarcinoma, high expression of cathepsin E is associated with the disease state.[2][6]

Cardiovascular Health

Recent studies have implicated cathepsin E in cardiovascular diseases. Mendelian randomization studies have suggested a causal relationship between higher cathepsin E levels and an increased risk of myocardial infarction and coronary atherosclerosis. These findings point to a potential role for cathepsin E in the pathogenesis of cardiovascular disorders, although the underlying mechanisms are still under investigation.

Experimental Protocols

Cathepsin E Activity Assay (Fluorometric)

This protocol describes a method for measuring cathepsin E activity in cell lysates or purified enzyme preparations using a fluorogenic substrate.

Caption: A streamlined workflow for the fluorometric measurement of cathepsin E activity in biological samples.

Materials:

-

Cathepsin E Assay Buffer

-

Cathepsin E Lysis Buffer

-

Fluorogenic Cathepsin E Substrate (e.g., Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-D-Arg-CONH₂)[7]

-

Purified Cathepsin E (for positive control)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in ice-cold Cathepsin E Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate) for the assay.

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of a 96-well black microplate.

-

Add 50 µL of Cathepsin E Assay Buffer to each well.

-

For the positive control, add a known amount of purified Cathepsin E. For the negative control, use lysis buffer without sample.

-

Initiate the reaction by adding 2 µL of the fluorogenic substrate to each well.

-

-

Measurement:

-

Immediately start measuring the fluorescence in a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 405 nm.[7]

-

Take readings every 1-2 minutes for at least 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (RFU/min).

-

Generate a standard curve using a known concentration of the free fluorophore (e.g., MCA) to convert the RFU values to the amount of cleaved substrate.

-

Determine the cathepsin E activity in the samples, typically expressed as units/mg of protein.

-

Immunohistochemistry (IHC) for Cathepsin E in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting cathepsin E protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-Cathepsin E

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (5 minutes), and 70% (5 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary anti-Cathepsin E antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour.

-

Wash with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

Wash with PBS.

-

-

Detection and Counterstaining:

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Rinse with water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol and xylene.

-

Mount with a coverslip using mounting medium.

-

In Vitro Antigen Presentation Assay with Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs and their use in an in vitro assay to assess antigen presentation.[1][16][17][18][19]

Materials:

-

Bone marrow cells from mice

-

RPMI-1640 medium with supplements

-

Recombinant murine GM-CSF and IL-4

-

Ovalbumin (OVA) protein

-

OT-II T-cells (transgenic T-cells with a T-cell receptor specific for an OVA peptide presented by MHC class II)

-

CFSE (Carboxyfluorescein succinimidyl ester)

Procedure:

-

Generation of BMDCs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 supplemented with GM-CSF and IL-4 for 7-9 days to differentiate them into immature dendritic cells.

-

-

Antigen Pulsing:

-

Harvest the immature BMDCs.

-

Incubate the BMDCs with OVA protein at various concentrations for 4-6 hours to allow for antigen uptake and processing.

-

-

T-cell Proliferation Assay:

-

Label OT-II T-cells with CFSE.

-

Co-culture the antigen-pulsed BMDCs with the CFSE-labeled OT-II T-cells for 3-5 days.

-

Harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the CFSE dye in the OT-II T-cells is a measure of cell division and, therefore, activation by the antigen-presenting BMDCs.

-

Conclusion

Cathepsin E has emerged as a key player in a variety of physiological and pathological processes. Its distinct tissue distribution and subcellular localization, coupled with its specific enzymatic activity, underscore its non-redundant roles in the immune system, the central nervous system, cancer, and cardiovascular health. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the intricate mechanisms of cathepsin E action will undoubtedly open new avenues for the diagnosis and treatment of a range of human diseases.

References

- 1. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [en.bio-protocol.org]

- 2. Cathepsin E Expression and Activity: Role in the Detection and Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deletion of the Cathepsin B Gene Improves Memory Deficits in a Transgenic Alzheimer’s Disease Mouse Model Expressing AβPP Containing the Wild-Type β-Secretase Site Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchonline.nd.edu.au [researchonline.nd.edu.au]

- 7. tmhri.technologypublisher.com [tmhri.technologypublisher.com]

- 8. GTEx: Genotype-Tissue Expression | Broad Institute [broadinstitute.org]

- 9. Human tissue gene expression TPM values for the advanced forensic biology course [zenodo.org]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microglial cathepsin E plays a role in neuroinflammation and amyloid β production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microglial cathepsin E plays a role in neuroinflammation and amyloid β production in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GENETIC CATHEPSIN B DEFICIENCY REDUCES β-AMYLOID IN TRANSGENIC MICE EXPRESSING HUMAN WILD-TYPE AMYLOID PRECURSOR PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]

- 17. Evaluation of Cross-presentation in Bone Marrow-derived Dendritic Cells in vitro and Splenic Dendritic Cells ex vivo Using Antigen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]

- 19. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the inhibitory profile of SQ 32602

An In-depth Technical Guide to the Inhibitory Profile of SQ 32602

For professionals engaged in drug discovery and development, a comprehensive understanding of a compound's inhibitory profile is paramount. This guide provides a detailed examination of this compound, a known inhibitor of the aspartic protease cathepsin E. All presented data is based on publicly available scientific literature.

Quantitative Inhibitory Data

This compound has been identified as a potent inhibitor of cathepsin E. The following table summarizes the key quantitative measure of its inhibitory activity.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Cathepsin E | 88 | [1] |

Table 1: Inhibitory Potency of this compound against Cathepsin E

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment in characterizing an enzyme inhibitor. While the primary literature source does not provide a detailed step-by-step protocol for the assay used to determine the IC50 of this compound, a general methodology for a cathepsin E inhibition assay can be constructed based on standard biochemical practices.

Objective: To determine the concentration of this compound required to inhibit 50% of cathepsin E activity.

Materials:

-

Purified human cathepsin E

-

Fluorogenic cathepsin E substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

This compound

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplates

-

Fluorescence plate reader

General Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in assay buffer to create a range of test concentrations.

-

Enzyme and Substrate Preparation: A working solution of cathepsin E is prepared in assay buffer. A working solution of the fluorogenic substrate is also prepared in assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add a fixed volume of the cathepsin E solution.

-

Add the various concentrations of this compound to the wells. A control group with no inhibitor (DMSO vehicle only) and a blank group with no enzyme are also included.

-

The plate is typically pre-incubated at a controlled temperature (e.g., 37°C) for a set period to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding a fixed volume of the fluorogenic substrate to all wells.

-

-

Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Caption: A generalized workflow for determining the IC50 of this compound against Cathepsin E.

Inhibitory Profile and Mechanism of Action

The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been explicitly described in the accessible literature. Determining the mechanism would require further kinetic studies.

Caption: Interaction diagram of this compound with Cathepsin E and its substrate.

Further research would be necessary to fully elucidate the complete inhibitory profile of this compound, including its selectivity and mechanism of action. This information would be invaluable for assessing its therapeutic potential and guiding future drug development efforts.

References

SQ 32602: A Technical Overview and Guide for its Evaluation as a Cathepsin E Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 32602 has been identified as an inhibitor of cathepsin E, an aspartic protease implicated in a variety of physiological and pathological processes. This document provides a comprehensive summary of the currently available information on this compound and serves as a technical guide for its further evaluation as a selective chemical probe for cathepsin E function. Given the limited publicly available data on this compound, this guide also outlines general methodologies for the thorough characterization of a novel cathepsin E inhibitor.

Quantitative Data for this compound

The available quantitative data for this compound is sparse and primarily originates from early studies. A summary is presented below for clarity.

| Parameter | Value | Species | Source |

| IC50 | 88 nM | N/A | [Bird et al., 1992] |

Note: A comprehensive selectivity profile against other cathepsins (e.g., Cathepsin D, B, L, S) and other proteases is not currently available in the public domain. Such data is critical for establishing the utility of this compound as a selective chemical probe.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively published. The following are representative protocols for key assays that would be essential for characterizing this compound's function and selectivity.

In Vitro Cathepsin E Inhibition Assay (Fluorogenic Substrate)

This protocol is a generalized procedure based on commercially available cathepsin E assay kits and is adaptable for the characterization of specific inhibitors like this compound.

Objective: To determine the in vitro potency (IC50) of this compound against human recombinant cathepsin E.

Materials:

-

Human recombinant Cathepsin E

-

Cathepsin E fluorogenic substrate (e.g., Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂)[1]

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve a range of final assay concentrations.

-

Enzyme Preparation: Dilute the human recombinant cathepsin E to the desired working concentration in cold assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add the diluted this compound solution. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme). b. Add the diluted cathepsin E solution to all wells except the negative control. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the fluorogenic cathepsin E substrate to all wells.

-

Data Acquisition: a. Immediately begin kinetic reading of the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm for Mca-based substrates). b. Continue to monitor the fluorescence increase over a set period (e.g., 30-60 minutes).

-

Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Normalize the reaction rates to the positive control (100% activity) and negative control (0% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Big Endothelin-1 Induced Pressor Response in Rats

This protocol is based on the methodology described in the initial study of this compound by Bird et al. (1992).

Objective: To evaluate the effect of this compound on the pressor response induced by big endothelin-1 (big ET-1) in conscious rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Big Endothelin-1 (human)

-

Saline solution (vehicle)

-

Anesthetic (for catheter implantation)

-

Catheters for arterial and venous cannulation

-

Blood pressure transducer and recording system

Procedure:

-

Animal Preparation: a. Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for compound and peptide administration). b. Allow the animals to recover from surgery before the experiment.

-

Experimental Protocol: a. On the day of the experiment, connect the arterial catheter to the blood pressure transducer and allow the rat to acclimate. b. Record a stable baseline mean arterial pressure (MAP). c. Administer a bolus intravenous (i.v.) injection of either vehicle or this compound at the desired dose. d. After a predetermined time (e.g., 15-30 minutes), administer an i.v. bolus of big ET-1. e. Continuously monitor and record the MAP for a set period to observe the full pressor response.

-

Data Analysis: a. Calculate the change in MAP from baseline in response to the big ET-1 challenge in both vehicle-treated and this compound-treated animals. b. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant inhibition of the pressor response by this compound.

Visualizations: Workflows and Signaling Pathways

Workflow for Characterizing a Novel Cathepsin E Inhibitor

The following diagram outlines a comprehensive workflow for the characterization of a potential cathepsin E chemical probe, highlighting the necessary steps to establish its potency, selectivity, and cellular activity.

Caption: Workflow for validating a cathepsin E chemical probe.

Cathepsin E in TRAIL-Mediated Apoptosis Signaling

Cathepsin E has been shown to play a role in the host defense against tumor cells by catalyzing the proteolytic release of soluble tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) from the tumor cell surface.[2][3] A selective inhibitor of cathepsin E could be used to probe this pathway.

Caption: Role of Cathepsin E in TRAIL-mediated apoptosis.

Conclusion and Future Directions

This compound is a known inhibitor of cathepsin E with a reported IC50 of 88 nM. The initial in vivo studies from 1992 suggested that cathepsin E is not the primary endothelin-converting enzyme. Since then, there has been a notable lack of published research on this compound. For this compound to be considered a useful chemical probe for studying the diverse functions of cathepsin E in modern research, a significant amount of further characterization is required. This includes comprehensive selectivity profiling, determination of its mechanism of action, and validation in cell-based functional assays. The protocols and workflows outlined in this document provide a roadmap for the further investigation of this compound and other novel cathepsin E inhibitors.

References

- 1. Selective detection of Cathepsin E proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin E prevents tumor growth and metastasis by catalyzing the proteolytic release of soluble TRAIL from tumor cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin E enhances anticancer activity of doxorubicin on human prostate cancer cells showing resistance to TRAIL-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cathepsin E: Substrates, Inhibition by SQ 32602, and Biological Roles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin E (EC 3.4.23.34) is an intracellular aspartic protease belonging to the peptidase A1 family.[1] Unlike many other cathepsins that are primarily active within lysosomes, Cathepsin E is a non-lysosomal enzyme predominantly found in endosomal compartments, the endoplasmic reticulum, and on the surface of some cell types, including epithelial mucus-producing cells of the stomach.[1] It plays a crucial role in a variety of physiological and pathological processes, including protein degradation, the generation of bioactive peptides, and antigen processing for presentation via the MHC class II pathway.[1] This guide provides a comprehensive overview of Cathepsin E substrates, the inhibitory effects of SQ 32602, and the key biological pathways in which this enzyme is involved.

Cathepsin E Substrates and Specificity

Cathepsin E exhibits a substrate specificity similar to that of pepsin A and Cathepsin D, with a preference for hydrophobic amino acid residues at the P1 and P1' positions of the cleavage site.[2][3] Extensive research has been conducted to elucidate the optimal cleavage motifs for Cathepsin E, utilizing synthetic peptide libraries and protein digests.

Quantitative Data on Cathepsin E Substrate Kinetics

The efficiency of Cathepsin E in cleaving various substrates can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ratio of these two parameters, kcat/Km, represents the catalytic efficiency of the enzyme for a particular substrate.

| Substrate Name/Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH₂ | - | - | 8-11 | [4] |

| Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂ | 16.7 | - | 16.7 | [5] |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ (for Cathepsin E) | - | - | 10.9 | [5] |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ (for Cathepsin D) | - | - | 15.6 | [5] |

MOCAc: (7-methoxycoumarin-4-yl)acetyl, Dnp: dinitrophenyl, Mca: (7-methoxycoumarin-4-yl)acetyl

This compound Inhibition of Cathepsin E

Quantitative Data on this compound Inhibition

| Inhibitor | Target Enzyme | IC50 (nM) | Reference |

| This compound | Cathepsin E | 88 | [6] |

Further research is required to fully characterize the inhibitory mechanism of this compound, including the determination of its inhibition constant (Ki) and whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Key Biological Roles and Signaling Pathways

Cathepsin E is implicated in several critical biological processes, most notably in the immune system through its role in antigen presentation.

MHC Class II Antigen Presentation Pathway

Cathepsin E is essential for the processing of exogenous antigens within antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells.[6][7] It degrades protein antigens into smaller peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T helper cells, thereby initiating an adaptive immune response.

Caption: MHC Class II Antigen Presentation Pathway involving Cathepsin E.

Experimental Protocols

Cathepsin E Activity Assay (Fluorometric)

This protocol describes a method for determining Cathepsin E activity using a fluorogenic substrate.

Materials:

-

Purified Cathepsin E or cell lysate containing Cathepsin E

-

Cathepsin E fluorogenic substrate (e.g., MOCAc-GSP-AF-LA-K(Dnp)-DR-NH₂)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the Cathepsin E standard or the experimental sample in Assay Buffer.

-

Add a fixed volume of each dilution to the wells of the 96-well plate.

-

Prepare a solution of the fluorogenic substrate in Assay Buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being released.

-

The initial reaction velocity (rate of fluorescence increase) is proportional to the Cathepsin E activity in the sample.

Determination of this compound Inhibition Kinetics

This protocol outlines the steps to determine the inhibition constant (Ki) and the mechanism of inhibition of Cathepsin E by this compound.

Materials:

-

Purified Cathepsin E

-

Cathepsin E fluorogenic substrate

-

This compound

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Determine the Km of the substrate: Perform the Cathepsin E activity assay with varying concentrations of the substrate to determine the Michaelis-Menten constant (Km).

-

Perform inhibition assays:

-

Set up a series of reactions with a fixed concentration of Cathepsin E and varying concentrations of the substrate.

-

For each substrate concentration, set up parallel reactions with different fixed concentrations of this compound.

-

Include a control set of reactions with no inhibitor.

-

-

Measure initial velocities: Measure the initial reaction rates for all conditions as described in the activity assay protocol.

-

Data analysis:

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot (velocity vs. [substrate]).

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

-

Calculate the Ki value using the appropriate equations for the determined inhibition mechanism. For competitive inhibition, the Ki can be determined from the equation: Apparent Km = Km (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Caption: Experimental Workflow for Determining Inhibition Kinetics.

Cathepsin E Substrate Cleavage Analysis by Mass Spectrometry

This protocol provides a general workflow for identifying the cleavage sites of Cathepsin E on a protein substrate.

Materials:

-

Purified Cathepsin E

-

Protein substrate of interest

-

Digestion Buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Reagents for quenching the reaction (e.g., heat inactivation, pH change)

-

Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide)

-

Trypsin (for in-solution or in-gel digestion)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cathepsin E Digestion: Incubate the protein substrate with Cathepsin E in the Digestion Buffer for a specified time. Include a control reaction without Cathepsin E.

-

Reaction Quenching: Stop the reaction.

-

Sample Preparation for MS:

-

Denature, reduce, and alkylate the proteins in both the experimental and control samples.

-

Perform a tryptic digest on the samples to generate smaller peptides suitable for MS analysis.

-

-

LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

-

Data Analysis:

-

Use database search algorithms to identify the peptides in both samples.

-

Compare the identified peptides from the Cathepsin E-treated sample with the control sample.

-

The new N-termini or C-termini identified only in the Cathepsin E-treated sample represent the cleavage sites.

-

Conclusion

Cathepsin E is a critical aspartic protease with well-defined substrate specificities and a key role in the adaptive immune response. The inhibitor this compound shows promise in modulating its activity, although further kinetic characterization is needed to fully understand its inhibitory profile. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the function of Cathepsin E and to screen for and characterize novel inhibitors. A deeper understanding of Cathepsin E's role in various physiological and pathological processes will continue to fuel the development of new therapeutic strategies targeting this important enzyme.

References

- 1. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | MHC Class II Auto-Antigen Presentation is Unconventional [frontiersin.org]

- 4. Antigen Processing and Presentation by MHCs | Thermo Fisher Scientific - US [thermofisher.com]

- 5. peptide.co.jp [peptide.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Untitled Document [ucl.ac.uk]

An In-depth Investigation of the Biological Activities of SQ 29,548, SQ 22,536, and Forskolin on Platelet Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities of three key modulators of platelet function: SQ 29,548, a thromboxane A2 receptor antagonist; SQ 22,536, an adenylyl cyclase inhibitor; and forskolin, a direct activator of adenylyl cyclase. This document details their mechanisms of action, presents quantitative data on their efficacy, and provides detailed experimental protocols for assessing their impact on adenylyl cyclase activity and platelet aggregation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of these compounds' effects on platelet physiology. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development in the fields of thrombosis, hemostasis, and cardiovascular disease.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their dysregulation can lead to pathological thrombus formation, a primary cause of cardiovascular events such as myocardial infarction and stroke. The intricate signaling cascades that govern platelet function are therefore significant targets for therapeutic intervention. A central pathway in the negative regulation of platelet activation is the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) signaling cascade. This guide explores the biological activities of three compounds that modulate this pathway and platelet function through distinct mechanisms:

-

SQ 29,548: A selective antagonist of the thromboxane A2 (TXA2) receptor, which blocks the pro-aggregatory signals mediated by TXA2.

-

SQ 22,536: An inhibitor of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

-

Forskolin: A direct activator of most isoforms of adenylyl cyclase, leading to increased intracellular cAMP levels.

By examining these compounds, we can dissect the roles of TXA2 receptor signaling and the adenylyl cyclase-cAMP pathway in modulating platelet function.

Mechanisms of Action and Signaling Pathways

The Adenylyl Cyclase-cAMP Signaling Pathway in Platelets

Adenylyl cyclase (AC) is a key enzyme in platelets that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The intracellular level of cAMP is a critical determinant of platelet reactivity. Elevated cAMP levels, through the activation of protein kinase A (PKA), lead to the phosphorylation of several proteins that ultimately inhibit platelet activation and aggregation. This inhibitory signaling is initiated by agonists such as prostacyclin (PGI2) and adenosine, which bind to their respective Gs protein-coupled receptors, leading to the activation of AC. Conversely, agonists like adenosine diphosphate (ADP), acting through the P2Y12 receptor, couple to Gi proteins and inhibit AC activity, thereby promoting platelet aggregation[1][2].

Compound-Specific Mechanisms

-

SQ 29,548: This compound is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor[3]. By blocking this receptor, SQ 29,548 prevents the binding of the pro-aggregatory agonist TXA2, thereby inhibiting downstream signaling events that lead to platelet activation and aggregation. Its mechanism does not directly involve the adenylyl cyclase enzyme but rather targets an upstream signaling pathway that promotes platelet aggregation[3].

-

SQ 22,536: As a 9-substituted adenine derivative, SQ 22,536 acts as a non-competitive inhibitor of adenylyl cyclase[4][5]. It directly inhibits the catalytic activity of the enzyme, leading to a decrease in the synthesis of cAMP from ATP. This reduction in basal and stimulated cAMP levels removes a key inhibitory signal, thereby sensitizing platelets to pro-aggregatory stimuli.

-

Forskolin: This diterpene, derived from the plant Coleus forskohlii, is a well-characterized activator of most isoforms of mammalian adenylyl cyclase (excluding AC9)[6][7]. Forskolin binds directly to the catalytic subunit of the enzyme, leading to its activation and a subsequent increase in intracellular cAMP levels[6]. This elevation of cAMP potently inhibits platelet aggregation in response to various agonists.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of SQ 29,548, SQ 22,536, and forskolin.

Table 1: SQ 29,548 Biological Activity

| Parameter | Value | Species/System | Agonist | Reference |

| Binding Affinity (Ki) | 4.1 nM | Human recombinant TP receptor | - | [8] |

| IC50 (Platelet Aggregation) | 0.06 µM | Washed human platelets | U-46619 | [8] |

| pA2 (Tracheal Contraction) | 9.1 | Guinea-pig | 11,9-epoxymethano PGH2 | [3] |

| pA2 (Aortic Contraction) | 9.1 | Rat | 11,9-epoxymethano PGH2 | [3] |

Table 2: SQ 22,536 Biological Activity

| Parameter | Value | Species/System | Notes | Reference |

| IC50 (Adenylyl Cyclase) | 1.4 µM | - | General adenylyl cyclase inhibition | |

| IC50 (Adenylyl Cyclase Isoform 5) | 2 µM | Recombinant | - | [9] |

| IC50 (Adenylyl Cyclase Isoform 6) | 360 µM | Recombinant | - | [9] |

| IC50 (Forskolin-induced Elk activation) | 10 µM | - | - | [5] |

Table 3: Forskolin Biological Activity

| Parameter | Value | Species/System | Notes | Reference |

| EC50 (Adenylyl Cyclase) | 5-10 µM | Rat cerebral cortical membranes | - | [6] |

| EC50 (cAMP elevation) | 25 µM | Rat cerebral cortical slices | - | [6] |

| EC50 (Adenylyl Cyclase) | 4 µM | Rat brain | - | [10] |

| EC50 (cAMP increase) | 5 µM | S49 wild-type cells | - | [10] |

Experimental Protocols

Adenylyl Cyclase Activity Assay (cAMP Radioimmunoassay)

This protocol outlines a method for determining adenylyl cyclase activity in platelet membranes by measuring the production of cAMP using a radioimmunoassay (RIA).

Materials:

-

Platelet-rich plasma (PRP)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)

-

Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, a cAMP regenerating system like creatine phosphate and creatine kinase)

-

[α-³²P]ATP

-

Test compounds (SQ 22,536, forskolin)

-

Dowex and alumina columns

-

Scintillation cocktail and counter

Procedure:

-

Platelet Membrane Preparation:

-

Isolate platelets from whole blood by centrifugation to obtain PRP.

-

Wash platelets and resuspend in homogenization buffer.

-

Homogenize the platelet suspension and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate buffer.

-

-

Adenylyl Cyclase Reaction:

-

In a reaction tube, combine the platelet membrane preparation with the adenylyl cyclase assay buffer containing [α-³²P]ATP.

-

Add the test compound (SQ 22,536, forskolin, or vehicle control) at the desired concentration.

-

Initiate the reaction by adding the substrate (ATP/MgCl2) and incubate at 37°C for 10-15 minutes.

-

-

Stopping the Reaction and cAMP Separation:

-

Terminate the reaction by adding a stop solution (e.g., a solution containing SDS and unlabeled ATP and cAMP).

-

Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

-

Quantification:

-

Elute the [³²P]cAMP from the alumina column.

-

Quantify the amount of [³²P]cAMP using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the adenylyl cyclase activity as picomoles of cAMP formed per minute per milligram of protein.

-

Determine the IC50 for inhibitors or EC50 for activators by plotting the activity against the log of the compound concentration.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to measure the effect of test compounds on platelet aggregation induced by an agonist like ADP.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP).

-

Test compounds (SQ 29,548, SQ 22,536, forskolin).

-

Light transmission aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

-

Assay Performance:

-

Adjust the platelet count in the PRP if necessary.

-

Pipette PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pre-incubate the PRP with the test compound or vehicle at 37°C for a specified time (e.g., 5 minutes).

-

Add the platelet agonist (e.g., ADP) to the cuvette to induce aggregation.

-

-

Data Recording and Analysis:

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The aggregation is measured as the percentage increase in light transmission.

-

Determine the maximum aggregation percentage and the slope of the aggregation curve.

-

Calculate the IC50 (for inhibitors) or EC50 (for activators) by plotting the percentage of aggregation against the log of the compound concentration.

-

Conclusion

This technical guide provides a detailed overview of the biological activities of SQ 29,548, SQ 22,536, and forskolin, three compounds that modulate platelet function through distinct mechanisms. The provided quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows offer a valuable resource for researchers and drug development professionals. A thorough understanding of how these and similar compounds affect platelet signaling is crucial for the development of novel anti-thrombotic therapies. The methodologies and data presented herein can serve as a foundation for the in-depth investigation of new chemical entities targeting platelet function.

References

- 1. mdpi.com [mdpi.com]

- 2. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of SQ 32602: An Aspartic Protease Inhibitor That Remains in the Shadows

Despite a comprehensive investigation into scientific literature and historical pharmaceutical records, the specific compound designated as SQ 32602 and its interaction with aspartic proteases remain elusive. Extensive searches have failed to yield any publicly available data on a compound with this identifier being developed as an aspartic protease inhibitor, suggesting that "this compound" may be an internal code for a discontinued project or a compound that was never broadly disclosed in scientific publications.

Aspartic proteases are a critical class of enzymes involved in a wide array of physiological processes, making them significant targets for therapeutic intervention. Renin, a key aspartic protease in the renin-angiotensin-aldosterone system (RAAS), plays a pivotal role in the regulation of blood pressure. Inhibition of renin has been a long-standing goal in the development of antihypertensive drugs.

Pharmaceutical company Bristol-Myers Squibb, a major player in the development of cardiovascular drugs, has a rich history in the development of RAAS inhibitors, most notably with the advent of captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. However, searches through historical records and patent databases of Bristol-Myers Squibb did not reveal any information pertaining to an aspartic protease or renin inhibitor designated as this compound.

It is plausible that this compound was an early-stage research compound that did not advance to clinical trials or publication. In the highly competitive landscape of drug discovery, many potential drug candidates are assigned internal codes and are only publicly disclosed if they show significant promise.

One tangential finding was a compound with the CAS number 32602-11-2, identified as 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. While this compound contains a quinoxaline moiety, a structural feature present in some protease inhibitors, its documented activity is antibacterial, with no mention of aspartic protease inhibition.

Without concrete data linking "this compound" to a specific chemical entity and its biological activity, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The trail for this compound, for now, runs cold, leaving its story within the unwritten history of pharmaceutical research.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of SQ 32602, a Putative Thromboxane Receptor Antagonist

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "SQ 32602". The "SQ" prefix has been historically associated with compounds from Squibb (now Bristol Myers Squibb). Based on the nomenclature of related compounds, such as SQ 33261 and SQ 33552, which are known thromboxane receptor antagonists, this document provides a generalized experimental protocol assuming that this compound is also a thromboxane A2 (TXA2) receptor antagonist. The provided data are hypothetical and for illustrative purposes only.

Introduction

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis. Its effects are mediated through the G-protein coupled thromboxane receptor (TP receptor). Antagonism of the TP receptor is a key therapeutic strategy for the prevention of cardiovascular and thrombotic diseases. These application notes provide detailed protocols for the in vitro characterization of putative TP receptor antagonists, using this compound as an example. The described assays are designed to determine the binding affinity and functional potency of the compound.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound for the Thromboxane Receptor

| Compound | Ki (nM) | Hill Slope |

| This compound | 5.2 | 0.98 |

| U46619 (agonist) | 10.8 | 1.02 |

| SQ 29548 (antagonist) | 2.5 | 0.95 |

Table 2: Functional Antagonism of U46619-induced Calcium Mobilization by this compound in HEK293 cells expressing the human Thromboxane Receptor

| Compound | IC50 (nM) | Hill Slope |

| This compound | 12.7 | -1.1 |

| SQ 29548 (antagonist) | 8.3 | -1.0 |

Signaling Pathway

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of this compound for the human thromboxane receptor (TP receptor) by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cell membranes expressing the human TP receptor

-

[³H]-SQ 29548 (radioligand)

-

This compound (test compound)

-

U46619 (non-radiolabeled agonist for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

This compound or vehicle control

-

[³H]-SQ 29548 (final concentration ~1 nM)

-

HEK293-TP receptor membranes (20-40 µg protein per well)

-

-

For non-specific binding, add a high concentration of U46619 (10 µM).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay.

Cell-Based Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the TP receptor.

Materials:

-

HEK293 cells stably expressing the human TP receptor

-

U46619 (agonist)

-

This compound (test compound)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

96-well black, clear-bottom plates

-

Fluorescent plate reader with kinetic reading capabilities

Protocol:

-

Seed HEK293-TP receptor cells in 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes.

-

Place the plate in a fluorescent plate reader and begin kinetic reading of fluorescence intensity.

-

After establishing a baseline, add a pre-determined concentration of the agonist U46619 (typically the EC80 concentration) to all wells.

-

Continue to monitor the fluorescence signal for several minutes to capture the peak calcium response.

-

Calculate the percentage of inhibition of the U46619-induced response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Workflow for the cell-based calcium mobilization assay.

Application Notes and Protocols for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (SQ 32602) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, identified by the CAS number 32602-11-2, is a quinoxaline derivative. This class of heterocyclic organic compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. While initially investigated for its antimicrobial properties, recent research into quinoxaline derivatives has revealed their potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.

These application notes provide a comprehensive overview of the known and potential uses of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in cell culture experiments. The protocols outlined below are intended as a starting point for researchers to explore its efficacy and mechanism of action in various cellular models.

Physicochemical Properties and Handling

| Property | Value |

| CAS Number | 32602-11-2 |

| Molecular Formula | C₁₁H₈Br₂N₂O₂ |

| Molecular Weight | 360.00 g/mol |

| Appearance | Light brown to brown solid |

| Storage | Store at -20°C for long-term stability. |

| Solubility | Soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Further dilutions into aqueous cell culture media should be done immediately before use to minimize precipitation. |

Note: This compound is for research use only and should be handled with appropriate personal protective equipment (PPE) in a laboratory setting.

Mechanism of Action

The precise mechanism of action of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in mammalian cells is not yet fully elucidated. However, based on studies of related quinoxaline derivatives, several potential mechanisms can be proposed:

-

Antimicrobial Activity: The primary established activity is against a range of bacteria and fungi. The electrophilic nature of the bromomethyl groups is believed to play a crucial role in its antimicrobial effects.[1][2]

-

Potential Anticancer Activity: Quinoxaline derivatives have been widely investigated for their anticancer properties.[3][4] A structurally related compound, 2,3-bis(bromomethyl)-quinoxaline 1,4-dioxide (Conoidin A), has been identified as an inhibitor of Peroxiredoxin II, an enzyme involved in cellular redox homeostasis and often dysregulated in cancer.[5] This suggests that 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- may also exert cytotoxic effects in cancer cells through the induction of oxidative stress or inhibition of antioxidant pathways.

-

Kinase Inhibition: The quinoxaline scaffold is a common feature in many kinase inhibitors.[6] It is plausible that this compound could inhibit the activity of various protein kinases involved in cell proliferation, survival, and signaling pathways, such as EGFR, VEGFR, and others.[6]

Signaling Pathway Diagram: Potential Targets of Quinoxaline Derivatives

Caption: Potential signaling pathways modulated by quinoxaline derivatives.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol is adapted from standard microbiology assays to determine the antibacterial efficacy of the compound.

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-

-

Sterile DMSO

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Spectrophotometer (optional, for OD measurement)

Procedure:

-

Prepare a stock solution of the compound in sterile DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the compound in the appropriate bacterial growth medium in a 96-well plate. The final concentration range to test could be from 100 µg/mL to 0.78 µg/mL. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Prepare a bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth (no turbidity) or by measuring the optical density at 600 nm.

Quantitative Data from Literature (for related compounds): The MIC values for various 2,3-bis(bromomethyl)quinoxaline derivatives against Gram-positive bacteria have been reported in the range of 12.5 to 100 µg/mL.[7]

| Bacterial Type | Example Species | Reported MIC Range (µg/mL) for related compounds |

| Gram-positive | S. aureus, B. subtilis | 12.5 - 100 |

| Gram-negative | E. coli, P. aeruginosa | Generally less effective |

| Fungi | C. albicans, A. niger | Variable |

Protocol 2: Cell Viability and Cytotoxicity Assay in Mammalian Cells

This protocol is designed to assess the effect of the compound on the viability and proliferation of mammalian cell lines, particularly cancer cell lines.

Experimental Workflow

Caption: Workflow for determining cell viability and calculating IC50.

Materials: